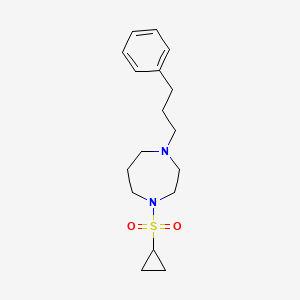![molecular formula C16H16N4O B15121695 N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B15121695.png)
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzoxazole ring fused with an azetidine ring, which is further substituted with a pyridine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Azetidine Ring Formation: The azetidine ring can be introduced by reacting the benzoxazole intermediate with a suitable azetidine precursor, such as an azetidine-3-carboxylic acid derivative, under basic conditions.
Pyridine Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzoxazole or pyridine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may lead to the formation of hydroxylated or ketone derivatives, while reduction may yield amine or alcohol derivatives
科学的研究の応用
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate biological pathways involved in disease.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
Imidazo[1,2-a]pyridines: These compounds have a similar fused ring structure and are studied for their medicinal properties.
Uniqueness
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine is unique due to the presence of the azetidine ring, which imparts distinct chemical reactivity and biological activity. The combination of the benzoxazole, azetidine, and pyridine moieties in a single molecule provides a versatile scaffold for the development of new compounds with diverse applications.
特性
分子式 |
C16H16N4O |
|---|---|
分子量 |
280.32 g/mol |
IUPAC名 |
N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C16H16N4O/c1-19(16-18-13-6-2-3-7-14(13)21-16)12-10-20(11-12)15-8-4-5-9-17-15/h2-9,12H,10-11H2,1H3 |
InChIキー |
LOICYQHUQQXYPN-UHFFFAOYSA-N |
正規SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C3=NC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15121618.png)
![4-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B15121622.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B15121628.png)
![1-(Cyclopropanesulfonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15121642.png)
![1-Methyl-3-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B15121644.png)
![4-[2-Methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15121652.png)
![8-bromo-4-{[(3-methoxyphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole](/img/structure/B15121661.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B15121665.png)
![5-chloro-N-methyl-N-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B15121669.png)

![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B15121680.png)
![4-methoxy-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15121685.png)
![N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B15121691.png)

